molecular formula C52H33N B14225287 N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine CAS No. 558453-88-6

N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine

Cat. No.: B14225287
CAS No.: 558453-88-6
M. Wt: 671.8 g/mol
InChI Key: PWLIHVZOSPRPRN-UHFFFAOYSA-N
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Description

N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine is an organic compound known for its unique structural properties and applications in various fields, particularly in organic electronics. This compound is characterized by the presence of naphthalene and phenyl groups attached to a perylene core, which contributes to its excellent charge transport properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine typically involves multi-step organic reactions. One common method includes the reaction of naphthalen-1-ylamine with 4-bromobenzaldehyde under specific conditions to form an intermediate product. This intermediate is then subjected to further reactions, including condensation and cyclization, to yield the final compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd, and halogenating agents like Br2. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like THF or chloroform .

Major Products

The major products formed from these reactions include quinones from oxidation, reduced amine derivatives from reduction, and halogenated compounds from substitution reactions .

Mechanism of Action

The mechanism by which N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine exerts its effects is primarily through its role as a hole transport material. The compound facilitates the movement of positive charge carriers (holes) within the device, improving the efficiency of charge transport. Its molecular structure allows for effective energy transfer to dopant molecules, leading to enhanced electroluminescence and color purity in OLED devices .

Properties

CAS No.

558453-88-6

Molecular Formula

C52H33N

Molecular Weight

671.8 g/mol

IUPAC Name

N,N-bis(4-naphthalen-1-ylphenyl)perylen-3-amine

InChI

InChI=1S/C52H33N/c1-3-16-41-34(10-1)12-5-18-43(41)36-24-28-39(29-25-36)53(40-30-26-37(27-31-40)44-19-6-13-35-11-2-4-17-42(35)44)50-33-32-48-46-21-8-15-38-14-7-20-45(51(38)46)47-22-9-23-49(50)52(47)48/h1-33H

InChI Key

PWLIHVZOSPRPRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C8C9=CC=CC1=C9C(=CC=C1)C1=C8C7=CC=C1

Origin of Product

United States

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